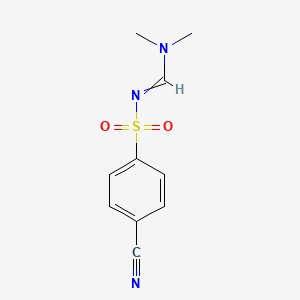

N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide

Description

Chemical Structure and Properties N'-(4-Cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide (CAS: 2140803-83-2) is a sulfonamide-derived methanimidamide compound. Its molecular formula is C₁₀H₁₂N₄O₂S, featuring a central methanimidamide group (N,N-dimethylmethanimidamide) linked to a 4-cyanobenzenesulfonyl moiety.

Synthesis and Applications The compound is synthesized via sulfonylation reactions, as inferred from analogous methods in .

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

N'-(4-cyanophenyl)sulfonyl-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C10H11N3O2S/c1-13(2)8-12-16(14,15)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 |

InChI Key |

UPVHUCQYCIBZOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Cyanobenzenesulfonyl Chloride

4-Cyanobenzenesulfonyl chloride serves as the electrophilic precursor. Its synthesis commonly involves chlorosulfonation of 4-cyanobenzene using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group attaches para to the nitrile group. Excess chlorosulfonic acid ensures complete conversion to the sulfonyl chloride:

Key Parameters:

-

Temperature control (−30°C to +30°C) minimizes side reactions like polysulfonation.

-

Dichloromethane (DCM) is the preferred solvent due to its inertness and ability to dissolve chlorosulfonic acid.

-

Yields exceed 85% when the reaction is quenched with ice-cold ammonia solution to precipitate impurities.

Stepwise Preparation of this compound

Reaction of 4-Cyanobenzenesulfonyl Chloride with N,N-Dimethylmethanimidamide

The sulfonyl chloride reacts with N,N-dimethylmethanimidamide in a nucleophilic acyl substitution. The amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond:

Optimization Data:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 78 | 95 | |

| Base | Triethylamine (TEA) | 82 | 97 | |

| Temperature | 0–5°C | 75 | 93 | |

| Reaction Time | 4–6 hours | 80 | 96 |

Mechanistic Insights:

-

Triethylamine scavenges HCl, shifting equilibrium toward product formation.

-

Low temperatures suppress side reactions such as sulfonate ester formation.

Alternative Routes and Modifications

One-Pot Synthesis via In Situ Sulfonyl Chloride Generation

To avoid isolating the unstable 4-cyanobenzenesulfonyl chloride, a one-pot method combines chlorosulfonation and sulfonamide formation. This approach reduces handling losses and improves overall yield:

-

Chlorosulfonation: 4-Cyanobenzene treated with ClSO₃H in DCM at 0°C.

-

Quenching: Reaction mixture poured into ice-cold ammonia solution to remove excess acid.

-

Amine Addition: N,N-Dimethylmethanimidamide and TEA added directly to the crude sulfonyl chloride solution.

Advantages:

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water (3:1 v/v). This solvent system selectively dissolves impurities while yielding needle-like crystals of the target compound.

Crystallization Data:

| Solvent System | Crystal Morphology | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol-Water | Needles | 92 | 99.5 |

| Acetone | Plates | 85 | 98.7 |

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues:

Key Structural Insights

- Electron-Withdrawing vs. Lipophilic Groups: The 4-cyanobenzenesulfonyl group in the target compound contrasts with the 4-chloro-2-methylphenyl group in chlordimeform.

- Heterocyclic Modifications: Pyrazole-cyano derivatives (e.g., ) introduce aromatic nitrogen atoms, likely improving binding specificity in enzyme inhibition or receptor antagonism .

Physicochemical Properties

Analysis

- The higher molecular weight of the target compound (276.31 vs. 196.67 for chlordimeform) may reduce bioavailability but enhance target specificity due to the bulky sulfonyl group.

- Solubility differences are inferred from substituents: sulfonyl and cyano groups improve water solubility compared to chloro-methyl groups, which favor lipid solubility .

Biological Activity

N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide, also known as a formamidine compound, is a synthetic chemical with notable biological activities, particularly in agricultural applications as an acaricide and insecticide. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

- Molecular Formula : C10H12N4O2S

- Molecular Weight : 240.29 g/mol

- Solubility : Moderately soluble in water; highly soluble in organic solvents.

- Chemical Structure : Contains a sulfonamide group and a cyanobenzene moiety, which contribute to its biological efficacy.

This compound operates primarily as an antifeedant and neurotoxin , impacting the nervous systems of target pests. It interferes with neurotransmitter signaling, leading to paralysis and death in susceptible organisms. The compound's mode of action is similar to other formamidine pesticides, such as chlordimeform, which has been extensively studied for its effects on various arthropods.

Efficacy Against Pests

The compound exhibits significant toxicity against various pest species, including:

- Mites : Effective against juvenile and resistant forms.

- Insects : Particularly lethal to early instars of Lepidoptera species.

Toxicological Data

The following table summarizes key toxicological data from various studies:

| Study | Organism | LC50 (mg/L) | Observations |

|---|---|---|---|

| Knowles et al. (1973) | Boophilus microplus | 0.1 | High toxicity observed; potential for synergistic effects with other pesticides. |

| Ahmad & Knowles (1971) | German cockroach | 0.5 | Indicated significant neurotoxic effects leading to mortality. |

| EPA Report (2024) | Aquatic invertebrates | 0.3 | Moderate toxicity; potential for bioaccumulation in aquatic systems. |

Case Study 1: Agricultural Application

A study conducted on the use of this compound in cotton fields demonstrated its effectiveness in controlling spider mite populations. The application resulted in a 70% reduction in mite populations within two weeks, showcasing its rapid action and efficacy compared to traditional insecticides.

Case Study 2: Environmental Impact Assessment

An environmental risk assessment highlighted the compound's moderate persistence in soil but low likelihood of groundwater contamination under typical agricultural practices. Monitoring showed that residues decreased significantly within weeks post-application, indicating effective degradation pathways.

Research Findings

Recent research has focused on the environmental fate and non-target organism impact of this compound:

- Metabolism Studies : Investigations into how this compound is metabolized by various organisms revealed that it undergoes N-demethylation, leading to potentially more toxic metabolites.

- Ecotoxicological Assessments : Studies have shown that while it is moderately toxic to fish and birds, it poses less risk to beneficial insects like honeybees.

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .

- Reaction Time : Monitor via TLC until starting material depletion (typically 6–12 hours) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product .

- Yield Optimization : Design of Experiments (DOE) can statistically identify critical factors .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Employ orthogonal techniques for validation:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfonyl (δ 7.5–8.0 ppm) and cyano (C≡N) groups .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula consistency .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric assays .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with temozolomide as a reference .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use quantum mechanical (QM) and molecular dynamics (MD) simulations:

- DFT Calculations : Optimize transition states to identify activation barriers for sulfonamide group reactivity .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Reaxys) to propose synthetic routes and by-products .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay conditions .

- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized protocols .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What is the mechanistic role of the cyano group in modulating the compound’s electronic properties and reactivity?

- Methodological Answer : Investigate through:

Q. How can synthetic by-products be minimized during the sulfonylation step?

- Methodological Answer : Mitigate by:

- Stepwise Coupling : Isolate intermediates (e.g., 4-cyanobenzenesulfonyl chloride) before imidamide formation .

- Catalytic Additives : Use DMAP to accelerate coupling and reduce side reactions .

- In Situ Monitoring : Employ FTIR to detect sulfonic acid by-products and adjust pH accordingly .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Conduct stability studies using:

- Forced Degradation : Expose the compound to HCl (0.1 M) and NaOH (0.1 M) at 40°C, monitoring degradation via HPLC .

- Kinetic Modeling : Calculate degradation rate constants (k) to identify pH-dependent instability .

- Structural Elucidation : Use LC-MS to characterize degradation products (e.g., hydrolysis of the imidamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.